molecular formula C12H14BrN3O2S B13357331 1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13357331
M. Wt: 344.23 g/mol
InChI Key: PASCTJRLYYPBNI-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a bromo-substituted phenyl ring, an isopropyl group, and a sulfonyl group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2-isopropyl-5-methylphenol, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the cyclization of the sulfonylated intermediate with hydrazine derivatives to form the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfides .

Scientific Research Applications

1-[(4-Bromo-2-is

Properties

Molecular Formula

C12H14BrN3O2S

Molecular Weight

344.23 g/mol

IUPAC Name

1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C12H14BrN3O2S/c1-8(2)10-5-11(13)9(3)4-12(10)19(17,18)16-7-14-6-15-16/h4-8H,1-3H3

InChI Key

PASCTJRLYYPBNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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